3-Fluoro-5-methoxy-4-nitrobenzonitrile
Overview
Description
3-Fluoro-5-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3. It is a derivative of benzonitrile, characterized by the presence of fluoro, methoxy, and nitro functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile typically involves a multi-step process. One common method includes the nitration of 3-fluoro-5-methoxybenzonitrile. The nitration reaction is carried out by mixing the starting material with concentrated nitric acid and sulfuric acid, controlling the temperature and reaction time to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxy-4-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, typically under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide, often in acidic or basic media.
Major Products Formed
Reduction: 3-Fluoro-5-methoxy-4-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Fluoro-5-methoxy-4-nitrobenzoic acid.
Scientific Research Applications
3-Fluoro-5-methoxy-4-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxy-4-nitrobenzonitrile depends on its application. In chemical reactions, the functional groups (fluoro, methoxy, and nitro) play a crucial role in determining the reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The fluoro group can influence the compound’s stability and reactivity, while the methoxy group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxy-5-nitrobenzonitrile: Similar structure but different positioning of functional groups.
3-Fluoro-4-nitrobenzonitrile: Lacks the methoxy group.
3-Fluoro-5-nitrobenzonitrile: Lacks the methoxy group.
2-Fluoro-5-nitrobenzonitrile: Different positioning of the fluoro and nitro groups
Uniqueness
3-Fluoro-5-methoxy-4-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-fluoro-5-methoxy-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-7-3-5(4-10)2-6(9)8(7)11(12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIUUPBNJHYNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728472 | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137869-92-1 | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-methoxy-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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